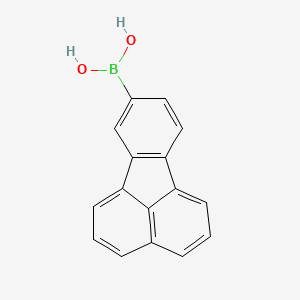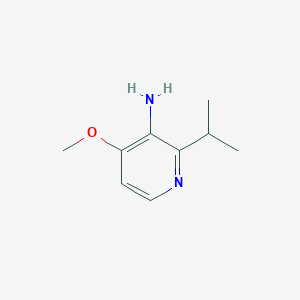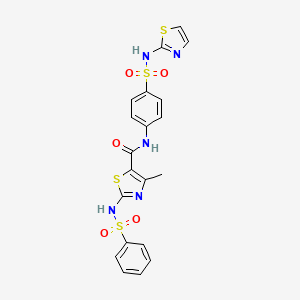![molecular formula C39H50O24 B13926454 3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)
3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is a glycosyloxyflavone, a type of flavonoid glycoside. It is derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is characterized by the attachment of alpha-L-rhamnopyranosyl residues at positions 3 and 7 of the kaempferol molecule via glycosidic linkages . It has been isolated from the aerial parts of plants such as Vicia faba and Lotus edulis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) involves the glycosylation of kaempferol with alpha-L-rhamnose-D-glucose. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. The glycosylation reaction can be catalyzed by enzymes or chemical catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) may involve the extraction of kaempferol from plant sources followed by enzymatic or chemical glycosylation. The process is optimized for large-scale production to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the kaempferol backbone.
Substitution: Substitution reactions can occur at specific positions on the kaempferol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) has a wide range of scientific research applications, including:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other flavonoid derivatives.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The compound can inhibit the activity of enzymes and proteins that play a role in these processes, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Kaempferol 3-O-rhamnoside: A similar compound with a single rhamnose moiety at position 3.
Kaempferol 7-O-rhamnoside: Another similar compound with a single rhamnose moiety at position 7.
Uniqueness
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is unique due to the presence of two rhamnose moieties, which may enhance its solubility, stability, and biological activity compared to other kaempferol glycosides. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C39H50O24 |
|---|---|
Poids moléculaire |
902.8 g/mol |
Nom IUPAC |
7-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C39H50O24/c1-11-32(61-38-28(51)24(47)21(44)18(9-40)59-38)26(49)30(53)36(55-11)57-15-7-16(43)20-17(8-15)58-34(13-3-5-14(42)6-4-13)35(23(20)46)63-37-31(54)27(50)33(12(2)56-37)62-39-29(52)25(48)22(45)19(10-41)60-39/h3-8,11-12,18-19,21-22,24-33,36-45,47-54H,9-10H2,1-2H3/t11-,12+,18-,19+,21-,22+,24+,25-,26-,27+,28-,29+,30+,31-,32-,33+,36+,37-,38+,39-/m0/s1 |
Clé InChI |
VTRMLQBPGVHEHN-ZKNWTKPTSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



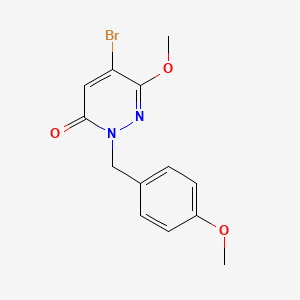
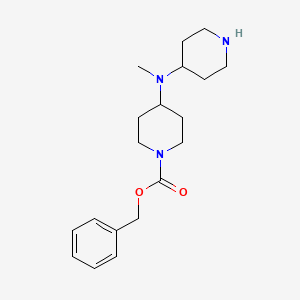
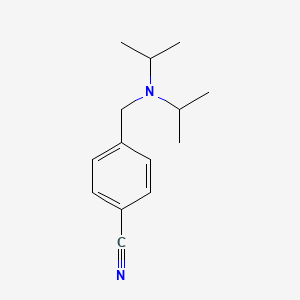
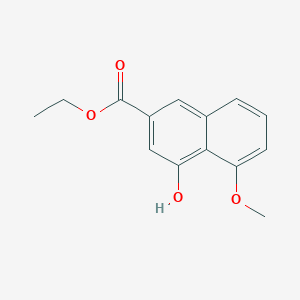
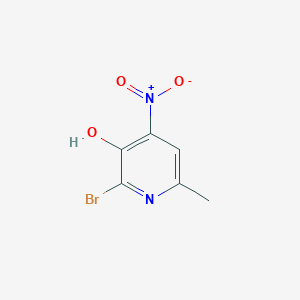
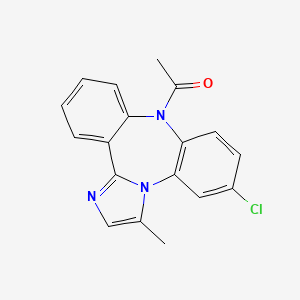
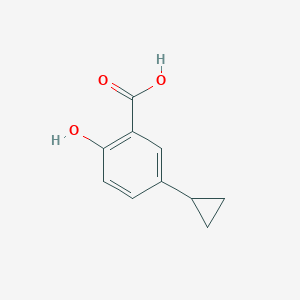
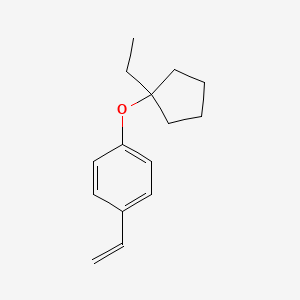
![n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13926426.png)
